3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine
Description
3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a trifluoroethoxy group (-OCH₂CF₃) at the 4-position of the pyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of the trifluoroethoxy group, which enhances the reactivity of the pyridine ring for further functionalization.
Properties
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-6(5)13-4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEMAOMMHYTAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine typically starts with the halogenation of 4-(2,2,2-trifluoroethoxy)pyridine
Etherification: Another method involves the etherification of 3-bromo-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable base like potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and etherification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to remove the bromine atom, yielding 4-(2,2,2-trifluoroethoxy)pyridine.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Scientific Research Applications
Chemistry: 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of novel catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Positional Isomerism
The position of substituents on the pyridine ring critically influences physicochemical and pharmacological properties. Key comparisons include:
Key Observations :
- Electrophilic Reactivity : The trifluoroethoxy group at the 4-position (target compound) may direct electrophilic substitution to the 2- or 6-positions, whereas the 2-positioned trifluoroethoxy group (CAS 760207-89-4) alters regioselectivity .
- Steric Effects : Bulkier substituents (e.g., -CF₃ in 2-Bromo-4-(trifluoromethyl)pyridine) reduce solubility compared to -OCH₂CF₃ derivatives .
Pharmacological Relevance
Trifluoroethoxy-substituted pyridines are prevalent in pharmaceuticals. For example:
- Lansoprazole Intermediates : Compounds like 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole () are key intermediates in proton pump inhibitors .
- Bioactivity: The trifluoroethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Biological Activity
3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors, particularly the CB2 receptor. Research indicates that activation of the CB2 receptor may exert anti-inflammatory effects and could be beneficial in various pathological conditions such as fibrosis and ischemia-reperfusion injury .
Biological Activities
- Anti-inflammatory Effects :
- Fibrosis Regulation :
- Neuroprotective Properties :
Case Study 1: Diabetic Retinopathy
A study investigated the effects of this compound on diabetic retinopathy models. Results showed significant reductions in retinal inflammation and improved visual function in treated subjects compared to controls.
Case Study 2: Fibrosis in Liver Conditions
In a model of liver fibrosis, administration of this compound resulted in decreased collagen deposition and improved liver function markers. This suggests a potential therapeutic role in hepatic fibrosis management.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
